1-{2-[(4-Hydroxy-1,3-thiazol-2-yl)methyl]-4-methyl-1,3-thiazol-5-yl}-1-ethanone

Lipophilicity Drug-likeness Membrane permeability

1-{2-[(4-Hydroxy-1,3-thiazol-2-yl)methyl]-4-methyl-1,3-thiazol-5-yl}-1-ethanone (CAS 860651-54-3) is a heterocyclic building block defined by its dual-thiazole architecture: a 4-hydroxy-1,3-thiazol-2-ylmethyl substituent linked to a 5-acetyl-4-methyl-1,3-thiazole core. Its molecular formula is C10H10N2O2S2, with a molecular weight of 254.32 g/mol.

Molecular Formula C10H10N2O2S2
Molecular Weight 254.32
CAS No. 860651-54-3
Cat. No. B2823603
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-{2-[(4-Hydroxy-1,3-thiazol-2-yl)methyl]-4-methyl-1,3-thiazol-5-yl}-1-ethanone
CAS860651-54-3
Molecular FormulaC10H10N2O2S2
Molecular Weight254.32
Structural Identifiers
SMILESCC1=C(SC(=N1)CC2=NC(=CS2)O)C(=O)C
InChIInChI=1S/C10H10N2O2S2/c1-5-10(6(2)13)16-9(11-5)3-8-12-7(14)4-15-8/h4,14H,3H2,1-2H3
InChIKeyROAZFXIJEGKWGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

1-{2-[(4-Hydroxy-1,3-thiazol-2-yl)methyl]-4-methyl-1,3-thiazol-5-yl}-1-ethanone (CAS 860651-54-3): A Dual-Thiazole Scaffold for Procurement Evaluation


1-{2-[(4-Hydroxy-1,3-thiazol-2-yl)methyl]-4-methyl-1,3-thiazol-5-yl}-1-ethanone (CAS 860651-54-3) is a heterocyclic building block defined by its dual-thiazole architecture: a 4-hydroxy-1,3-thiazol-2-ylmethyl substituent linked to a 5-acetyl-4-methyl-1,3-thiazole core [1]. Its molecular formula is C10H10N2O2S2, with a molecular weight of 254.32 g/mol . The compound is supplied at a standard purity of 90%, with batch-specific quality control data including NMR, HPLC, and GC available from commercial vendors . This dual-ring system, featuring a chelating 4-hydroxy-1,3-thiazole motif and an acetyl-bearing 4-methyl-1,3-thiazole scaffold, distinguishes it from simpler mono-thiazole analogs used in medicinal chemistry and materials research [2].

Procurement Risks of Substituting 1-{2-[(4-Hydroxy-1,3-thiazol-2-yl)methyl]-4-methyl-1,3-thiazol-5-yl}-1-ethanone with Simpler Thiazole Analogs


Generic substitution of this compound with simpler thiazole derivatives, such as 1-(4-methylthiazol-5-yl)ethanone or 5-acetyl-4-methylthiazol-2(3H)-one, is structurally impossible without losing the integrated 4-hydroxy-1,3-thiazole functionality [1]. This specific dual-heterocyclic configuration is not replicated in any single-thiazole analog, meaning replacement would forfeit the unique electronic properties and metal-chelating capacity inherent to the 4-hydroxy-1,3-thiazole ring [2]. As a result, any application requiring the full bifunctional scaffold—whether for metal complexation studies, further derivatization at the hydroxy group, or construction of extended heterocyclic libraries—demands procurement of the exact compound rather than an in-class generic substitute [3].

Quantitative Differentiation Evidence for 1-{2-[(4-Hydroxy-1,3-thiazol-2-yl)methyl]-4-methyl-1,3-thiazol-5-yl}-1-ethanone (CAS 860651-54-3)


Enhanced Lipophilicity (XLogP3-AA) Over Simpler 5-Acetylthiazole Analogs

The target compound exhibits a computed XLogP3-AA value of 2.4 [1]. This is considerably higher than that of its simpler analog 1-(4-methylthiazol-5-yl)ethanone (CAS 38205-55-9), which has a smaller, less lipophilic substituent at the 2-position and thus a lower predicted logP (class-level inference). The 4-hydroxy-1,3-thiazol-2-ylmethyl group adds significant lipophilic character, potentially enhancing passive membrane permeability compared to the mono-thiazole comparator [2].

Lipophilicity Drug-likeness Membrane permeability

Unique Hydrogen-Bonding Profile Compared to 2-Aryl-4-hydroxy-1,3-thiazole Derivatives

The target compound possesses a single hydrogen-bond donor (the 4-hydroxy group) and six hydrogen-bond acceptors [1]. In contrast, 2-aryl-4-hydroxy-1,3-thiazole derivatives, such as those in patent US11046662, typically have only 3-4 acceptors and may exhibit an additional donor if the aryl ring is functionalized [2]. The higher acceptor count in the target compound, due to the dual thiazole ring system, offers a distinct supramolecular interaction profile that can influence solubility, crystal packing, and target binding in ways that mono-aryl analogs cannot replicate.

Hydrogen bonding Solubility Crystal engineering

Validated 90% Purity with Batch-Specific Analytical Documentation

Commercial suppliers report a standard purity of 90% for this compound, with batch-specific quality control (QC) data including NMR, HPLC, and GC provided upon request . This level of analytical documentation exceeds the minimal purity reporting often available for custom synthesis or less well-characterized thiazole building blocks from non-specialist suppliers, where purity may be stated without supporting spectra .

Chemical purity Quality control Reproducibility

Class-Level Evidence for Metal-Chelating 4-Hydroxy-1,3-Thiazole Scaffold vs. Non-Chelating Analogs

The 4-hydroxy-1,3-thiazole moiety is a known ligand for transition metals such as Os(II), forming photoactive complexes with distinct fluorescence properties [1]. In contrast, simpler 5-acetyl-4-methyl-1,3-thiazole derivatives lacking the hydroxy substituent cannot chelate metals in the same manner. While no direct complexation data for the exact target compound exists, the class-level precedent strongly suggests that the target compound can serve as a metal-binding fluorophore or ligand, a capability absent in non-hydroxylated analogs [2].

Metal chelation Coordination chemistry Fluorescence

Procurement-Driven Application Scenarios for 1-{2-[(4-Hydroxy-1,3-thiazol-2-yl)methyl]-4-methyl-1,3-thiazol-5-yl}-1-ethanone


Synthesis of Metal-Binding Fluorescent Probes

Based on the class-level evidence that 4-hydroxy-1,3-thiazoles are effective chelating ligands for Os(II) and other metals [1], the target compound can be used as a precursor to construct fluorescent metal complexes. Its dual-thiazole architecture provides additional coordination sites compared to simpler 4-hydroxythiazoles, potentially yielding complexes with tunable photophysical properties.

Medicinal Chemistry Library Synthesis Requiring a Bifunctional Scaffold

The compound's unique combination of a 5-acetyl group on one thiazole ring and a 4-hydroxy group on the second ring [2] makes it a valuable synthon for generating diverse heterocyclic libraries. The acetyl group can undergo condensation reactions, while the hydroxy group can be alkylated or sulfonated, enabling rapid analog generation for structure-activity relationship (SAR) studies.

Materials Science Research on Non-Linear Optical (NLO) Chromophores

Density functional theory (DFT) studies on related 4-methylthiazole derivatives have demonstrated promising first hyperpolarizability (β0) values indicative of NLO behavior [3]. The target compound, with its extended π-system and push-pull substituents, is a candidate for computational and experimental investigation as an NLO chromophore.

Procurement for Early-Stage Drug Discovery with Validated Purity

For research groups initiating hit-to-lead programs involving thiazole-based scaffolds, the availability of 90% purity material with batch-specific NMR, HPLC, and GC data reduces synthetic risk and ensures reproducibility, making this a prudent choice over custom synthesis from non-certified suppliers.

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